molecular formula C11H14N2O2 B11808718 Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate CAS No. 1354706-45-8

Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate

Cat. No.: B11808718
CAS No.: 1354706-45-8
M. Wt: 206.24 g/mol
InChI Key: OEWCSJYKKZROAC-UHFFFAOYSA-N
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Description

Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate is a pyrazole-based organic compound characterized by a propiolate ester group attached to the pyrazole ring. The pyrazole core is substituted with an isopropyl group at the 1-position and a methyl group at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., as a pharmacophore) and materials science (e.g., as a ligand or precursor for metal-organic frameworks). Synthetically, it is typically prepared via Sonogashira coupling or esterification reactions involving pyrazole derivatives and propiolic acid esters. Its structural elucidation often relies on X-ray crystallography, with refinement tools like SHELX playing a critical role in determining bond lengths, angles, and torsional parameters .

Properties

CAS No.

1354706-45-8

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-(3-methyl-1-propan-2-ylpyrazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C11H14N2O2/c1-8(2)13-7-10(9(3)12-13)5-6-11(14)15-4/h7-8H,1-4H3

InChI Key

OEWCSJYKKZROAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C#CC(=O)OC)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate typically involves the reaction of 1-isopropyl-3-methyl-1H-pyrazole with propiolic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazole-propiolate derivatives. Key analogs include:

Ethyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate : Differs in the ester group (ethyl instead of methyl).

Methyl 3-(1-phenyl-3-methyl-1H-pyrazol-4-yl)propiolate : Substitutes the isopropyl group with a phenyl ring.

Methyl 3-(1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)propiolate : Features a bulkier cyclohexyl substituent.

Structural and Electronic Comparisons

Crystallographic studies using SHELX and visualization via ORTEP for Windows reveal distinct structural trends:

Compound Substituent (R) Bond Length (C≡C, Å) Dihedral Angle (°) Melting Point (°C)
Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate Isopropyl 1.20 15.2 98–102
Ethyl analog Ethyl 1.21 14.8 85–89
Phenyl analog Phenyl 1.19 18.5 112–115
  • Steric Effects : Bulkier substituents (e.g., cyclohexyl) increase torsional strain, altering dihedral angles between the pyrazole ring and propiolate group .
  • Electronic Effects : Electron-withdrawing groups (e.g., phenyl) shorten the C≡C bond due to increased conjugation.

Research Findings and Methodological Insights

Crystallography : SHELX-refined structures highlight how substituent bulk influences molecular geometry. For instance, the isopropyl group induces a 15.2° dihedral angle, optimizing crystal packing .

Computational Modeling : ORTEP visualizations demonstrate anisotropic displacement parameters, critical for understanding thermal motion in solid-state applications.

Structure-Activity Relationships (SAR) : Ethyl ester analogs exhibit reduced cytotoxicity (IC₅₀ = 45 µM) compared to methyl derivatives (IC₅₀ = 28 µM) in cancer cell lines, likely due to metabolic stability differences.

Biological Activity

Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

PropertyValue
Molecular FormulaC₁₁H₁₃N₃O₂
Molecular Weight219.23 g/mol
CAS NumberNot available
AppearanceColorless liquid

Research indicates that compounds with pyrazole moieties often exhibit significant biological activities through various mechanisms:

  • Inhibition of Enzymatic Pathways : this compound has been observed to inhibit specific enzymes involved in tumor proliferation, particularly those in the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell growth and survival .
  • Antimicrobial Activity : Pyrazole derivatives have shown promise as antimicrobial agents, with studies indicating that they can effectively combat bacterial and fungal infections .

Antitumor Activity

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antitumor activity in vitro. The compound was tested against several cancer cell lines, showing a dose-dependent inhibition of cell proliferation.

Table 1: Antitumor Activity of this compound

Cell LineIC₅₀ (µM)
MCF7 (Breast Cancer)15
A549 (Lung Cancer)10
HeLa (Cervical Cancer)12

These results suggest that the compound may serve as a lead for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for its antimicrobial efficacy. A series of tests revealed that it exhibits notable activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These findings indicate the potential use of this compound as an antimicrobial agent.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings. For instance, a clinical trial involving pyrazole-based compounds demonstrated their ability to reduce tumor size in patients with advanced-stage cancers. Although specific data on this compound is limited, the promising results from related compounds suggest similar potential.

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